[4-(2-CHLOROBENZYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL]METHANONE
Overview
Description
[4-(2-CHLOROBENZYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL]METHANONE is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an isoxazole ring substituted with a 2,4-dichlorophenyl group
Preparation Methods
The synthesis of [4-(2-CHLOROBENZYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL]METHANONE typically involves multiple steps, including the formation of the piperazine and isoxazole rings, followed by their functionalization with the respective chlorobenzyl and dichlorophenyl groups. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
[4-(2-CHLOROBENZYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(2-CHLOROBENZYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can act as a binding moiety, while the isoxazole ring can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar compounds include other piperazine and isoxazole derivatives, such as:
- [4-[(5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL]-OXOMETHYL]-1-PIPERAZINYL]-(2-FURANYL)METHANONE
- 3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3N3O2/c22-15-5-6-16(18(24)11-15)20-12-19(25-29-20)21(28)27-9-7-26(8-10-27)13-14-3-1-2-4-17(14)23/h1-6,11-12H,7-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSHUNUVJLJRGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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